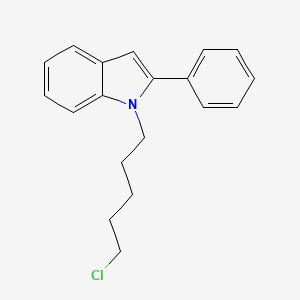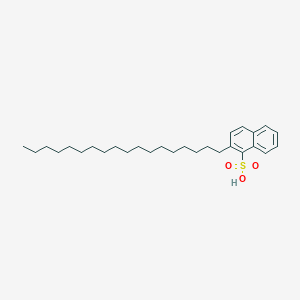
2-Octadecylnaphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octadecylnaphthalene-1-sulfonic acid is an organic compound characterized by the presence of a long alkyl chain (octadecyl group) attached to a naphthalene ring, which is further substituted with a sulfonic acid group at the 1-position. This compound is known for its surfactant properties and is used in various industrial applications due to its ability to lower surface tension and enhance the solubility of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadecylnaphthalene-1-sulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of the octadecyl group. The process can be summarized as follows:
Sulfonation of Naphthalene: Naphthalene is treated with sulfuric acid to introduce the sulfonic acid group at the 1-position, forming naphthalene-1-sulfonic acid.
Alkylation: The naphthalene-1-sulfonic acid is then reacted with octadecyl chloride in the presence of a suitable base, such as sodium hydroxide, to introduce the octadecyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Sulfonation: Using continuous reactors to sulfonate naphthalene with sulfuric acid.
Alkylation in Large Reactors: Conducting the alkylation step in large reactors with efficient mixing and temperature control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Octadecylnaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding sulfonates.
Substitution: The sulfonic acid group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonates and other oxidized derivatives.
Reduction: Formation of sulfonates.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
2-Octadecylnaphthalene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the production of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 2-Octadecylnaphthalene-1-sulfonic acid is primarily based on its surfactant properties. The long alkyl chain interacts with hydrophobic substances, while the sulfonic acid group interacts with water, allowing the compound to reduce surface tension and enhance solubility. This dual interaction facilitates the formation of micelles and emulsions, which are essential in various applications.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonic acid: Lacks the long alkyl chain, making it less effective as a surfactant.
Naphthalene-2-sulfonic acid: Similar structure but with the sulfonic acid group at the 2-position, affecting its reactivity and properties.
p-Toluenesulfonic acid: Contains a toluene group instead of a naphthalene ring, resulting in different chemical properties.
Uniqueness
2-Octadecylnaphthalene-1-sulfonic acid is unique due to its long alkyl chain, which significantly enhances its surfactant properties compared to other sulfonic acids. This makes it particularly valuable in applications requiring efficient emulsification and solubilization.
Properties
CAS No. |
61116-51-6 |
|---|---|
Molecular Formula |
C28H44O3S |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
2-octadecylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C28H44O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-24-23-25-20-18-19-22-27(25)28(26)32(29,30)31/h18-20,22-24H,2-17,21H2,1H3,(H,29,30,31) |
InChI Key |
KVOKWDUYQVQXLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-Hydroxy-2-methylpropan-2-yl)-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14581309.png)
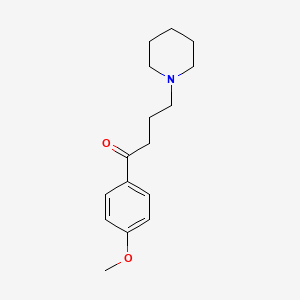
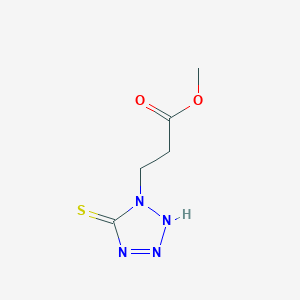
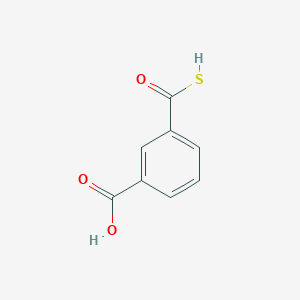
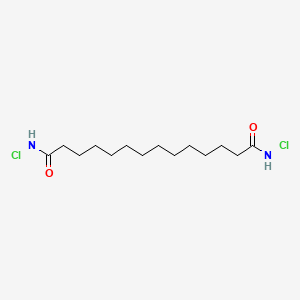
![N-(1,3-Thiazol-2-YL)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14581348.png)
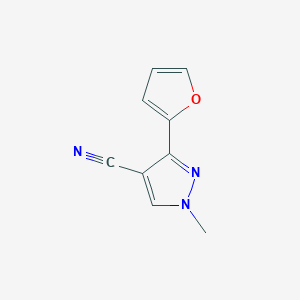

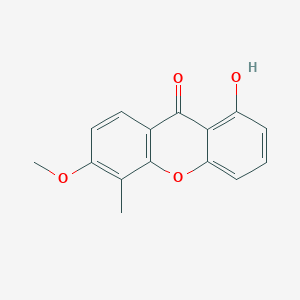
![4-[[Bis(decylamino)phosphinyl]oxy]-2,6,6-tetramethyl-1-piperidinyloxy](/img/structure/B14581376.png)
![2-[Di(propan-2-yl)amino]-4-(1-phenylethylidene)-1,3-thiazol-5(4H)-one](/img/structure/B14581380.png)
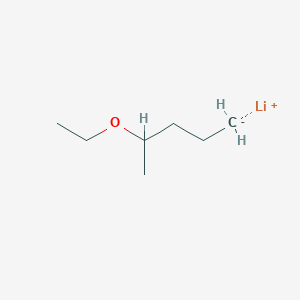
![[2-(2,3-Dimethylpenta-1,3-dien-1-ylidene)cyclopropyl]benzene](/img/structure/B14581394.png)
